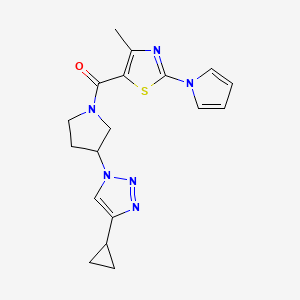
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone, often referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties.
Chemical Structure and Properties
This compound features a unique structure that combines triazole and thiazole moieties, which are known for their diverse biological activities. The presence of the cyclopropyl group enhances the lipophilicity and bioavailability of the compound, making it an interesting candidate for further investigation.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines.
Case Study: Anticancer Efficacy
A study focusing on a series of triazole derivatives reported that compounds with similar structural features demonstrated varying degrees of cytotoxicity against different cancer cell lines such as MDA-MB231 (breast cancer), HCT 116 (colon cancer), and Mia-PaCa2 (pancreatic cancer). One derivative exhibited an IC50 value of 42.5 µg/mL against MDA-MB231 cells, indicating potent activity .
Table 1: Anticancer Activity of Related Triazole Derivatives
| Compound ID | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 8b | MDA-MB231 | 42.5 |
| 8o | HCT 116 | 64.3 |
| 8n | Mia-PaCa2 | 68.4 |
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have been studied for their antimicrobial effects. For example, certain triazole compounds have shown effectiveness against antibiotic-resistant bacteria, highlighting their potential as therapeutic agents in treating infections caused by resistant strains.
The antimicrobial activity is often attributed to the ability of triazoles to interfere with nucleic acid synthesis or disrupt cellular processes in pathogens. This mechanism is crucial in combating infections caused by resistant bacteria such as Staphylococcus aureus and Escherichia coli .
Pharmacological Studies
Pharmacological evaluations reveal that compounds with thiazole and triazole structures can modulate various biological pathways. For example, they may inhibit enzymes involved in tumor growth or bacterial resistance mechanisms.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Inhibition of cell proliferation in cancer lines |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Enzyme Inhibition | Potential inhibition of collagen prolyl hydroxylase |
属性
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-12-16(26-18(19-12)22-7-2-3-8-22)17(25)23-9-6-14(10-23)24-11-15(20-21-24)13-4-5-13/h2-3,7-8,11,13-14H,4-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBIDTVDRHPYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(C3)N4C=C(N=N4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













